2-{1-(1,3-benzothiazol-2-yl)-3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol
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Overview
Description
2-[1-(1,3-BENZOTHIAZOL-2-YL)-3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL]PHENOL is a complex organic compound that features a benzothiazole ring, a triazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-BENZOTHIAZOL-2-YL)-3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL]PHENOL typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the formation of the triazole ring, and finally, the attachment of the phenol group. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,3-BENZOTHIAZOL-2-YL)-3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the triazole or benzothiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[1-(1,3-BENZOTHIAZOL-2-YL)-3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL]PHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-[1-(1,3-BENZOTHIAZOL-2-YL)-3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL]PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYLQUINAZOLIN-4(3H)-ONES: Known for their antibacterial properties.
7-SUBSTITUTED-2-(4-SUBSTITUTEDPHENYL)IMIDAZO[2,1-B][1,3]BENZOTHIAZOLES: Effective as radiosensitizers and anticancer agents.
Uniqueness
2-[1-(1,3-BENZOTHIAZOL-2-YL)-3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL]PHENOL is unique due to its combination of a benzothiazole ring, a triazole ring, and a phenol group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H20N4O3S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[2-(1,3-benzothiazol-2-yl)-5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C25H20N4O3S/c1-31-20-13-11-16(15-21(20)32-2)12-14-23-27-24(17-7-3-5-9-19(17)30)29(28-23)25-26-18-8-4-6-10-22(18)33-25/h3-15,30H,1-2H3/b14-12+ |
InChI Key |
LLYWHJBXNLIDBO-WYMLVPIESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NN(C(=N2)C3=CC=CC=C3O)C4=NC5=CC=CC=C5S4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)C4=NC5=CC=CC=C5S4)OC |
Origin of Product |
United States |
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